4-Methoxycinnamaldehyde
Overview
Description
4-Methoxycinnamaldehyde is a bioactive isolate of Agastache rugosa . It is an aromatic aldehyde with an α, β-unsaturated carbonyl structure .
Synthesis Analysis
This compound can be synthesized through the cross-hydroxyaldehyde condensation method with benzaldehyde substituted by a benzene ring under the catalysis of an alkaline reagent .Molecular Structure Analysis
The molecular formula of this compound is C10H10O2. It has an average mass of 162.185 Da and a monoisotopic mass of 162.068085 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that it is a derivative of cinnamaldehyde .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 308.7±17.0 °C at 760 mmHg, and a flash point of 146.5±14.5 °C . It also has a molar refractivity of 49.0±0.3 cm3 .Scientific Research Applications
Antiviral Properties
4-Methoxycinnamaldehyde, derived from Agastache rugosa, exhibits significant antiviral activity against the human respiratory syncytial virus (RSV) in human larynx carcinoma cell lines. This compound inhibits the cytopathic effect of RSV, indicating potential for managing diseases caused by RSV infection (Wang, Chang, Chiang, & Lin, 2009).
Chemical Structure and Biological Activity
The structure and spectroscopic properties of 4-Hydroxy-3-methoxycinnamaldehyde have been analyzed, contributing to understanding its biological activities. Its vibrational, electronic, and NMR spectral analyses provide insights into its potential as a selective inhibitor of JAK2, an important target in designing drug-like molecules for therapeutic applications (Thirunavukkarasu et al., 2018).
Antibiotic Activity
o-Methoxycinnamaldehyde, isolated from cinnamon, has shown effective antibiotic activity against mycotoxin-producing fungi and dermatophytoses species, displaying potent antifungal properties. This compound inhibits the growth and toxin production of various fungi at specific concentrations (Morozumi, 1978).
Chemical Analysis
The determination of o-methoxycinnamaldehyde in cassia oil via infra-red spectrophotometry reflects its significance in quality control and standardization of essential oils derived from Cinnamomum cassia (Chowdhury & Williams, 1964).
Cytotoxicity and Insecticidal Activity
Studies on compounds isolated from Torricellia tiliifolia DC. showed that 4-hydroxy-3-methoxycinnamaldehyde exhibited cytotoxicity and insecticidal activities. This finding highlights its potential use in pest control and as a target for further biochemical research (Zhao, He, Liu, & Huang, 2017).
Mechanism of Action
Target of Action
4-Methoxycinnamaldehyde, an active constituent of Agastache rugosa, exhibits cytoprotective activity against the Respiratory Syncytial Virus (RSV) in human larynx carcinoma cell lines .
Mode of Action
It is known to effectively inhibit the cytopathic effect of rsv . The compound interacts with the virus, preventing it from causing damage to the cells.
Result of Action
The primary result of this compound’s action is the inhibition of the cytopathic effect of RSV, providing a protective effect against the virus in human larynx carcinoma cell lines . This suggests that the compound may have potential therapeutic applications in the treatment of RSV infections.
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
4-Methoxycinnamaldehyde has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit human respiratory syncytial virus in a human larynx carcinoma cell line . In another study, this compound showed cytotoxic effects against C33A, colorectal carcinoma HCT116, MDA-MB-231, and HepG2 cells .
Molecular Mechanism
It is known that it can be oxidized to form the corresponding carboxylic acid, and it can undergo reduction to form the corresponding alcohol
Dosage Effects in Animal Models
In animal models, this compound has been shown to have anti-inflammatory effects. For example, it significantly suppressed ethyl phenylpropiolate-induced rat ear edema and carrageenan-induced paw edema in rats
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)prop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCXHFKZHDEKTP-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044308 | |
Record name | (E)-4-Methoxycinnamaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, White to yellowish crystals, spicy floral odour | |
Record name | 3-(4-Methoxyphenyl)-2-propenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | p-Methoxycinnamaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/567/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
160.00 °C. @ 3.00 mm Hg | |
Record name | 3-(4-Methoxyphenyl)-2-propenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in fats, moderately soluble (in ethanol) | |
Record name | p-Methoxycinnamaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/567/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
24680-50-0, 1963-36-6 | |
Record name | trans-4-Methoxycinnamaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24680-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Propenal, 3-(4-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001963366 | |
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Record name | p-Methoxycinnamaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024680500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24680-50-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134287 | |
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Record name | 4-Methoxycinnamaldehyde | |
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Record name | 2-Propenal, 3-(4-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | (E)-4-Methoxycinnamaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxycinnamaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | trans-4-Methoxycinnamaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-METHOXYCINNAMALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54098389BL | |
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Record name | 3-(4-Methoxyphenyl)-2-propenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
58 - 59 °C | |
Record name | 3-(4-Methoxyphenyl)-2-propenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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